molecular formula C11H14N4OS B10890364 (5Z)-3-ethyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

(5Z)-3-ethyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B10890364
M. Wt: 250.32 g/mol
InChI Key: HECKRUBTTUGHDI-UITAMQMPSA-N
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Description

3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that features both pyrazole and imidazole rings. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of an appropriate pyrazole derivative with a thiohydantoin. The reaction is usually carried out under reflux conditions in the presence of a suitable base, such as sodium ethoxide or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to yield dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and imidazole rings can engage in hydrogen bonding and π-π interactions with the active sites of these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-ETHYL-5-[(Z)-1-(1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
  • 3-ETHYL-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

Uniqueness

The uniqueness of 3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on both the pyrazole and imidazole rings can affect the compound’s lipophilicity, solubility, and overall pharmacokinetic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(1-ethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H14N4OS/c1-3-14-7-8(6-12-14)5-9-10(16)15(4-2)11(17)13-9/h5-7H,3-4H2,1-2H3,(H,13,17)/b9-5-

InChI Key

HECKRUBTTUGHDI-UITAMQMPSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C\2/C(=O)N(C(=S)N2)CC

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N(C(=S)N2)CC

Origin of Product

United States

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